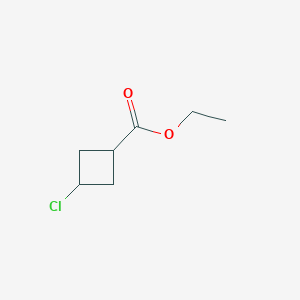

3-Chlorocyclobutanecarboxylic acid ethyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClO2 |

|---|---|

Molecular Weight |

162.61 g/mol |

IUPAC Name |

ethyl 3-chlorocyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |

InChI Key |

QOOULTXEABVAPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method adapts the synthesis of 3-oxocyclobutanecarboxylic acid (CN103467270A) by modifying the substitution step:

- 3-Benzal Cyclobutanol Synthesis :

Tosylation :

Chloride Substitution :

Ozonolysis and Hydrolysis :

Esterification :

Advantages and Limitations

- Advantages : High regioselectivity via benzal-directed substitution.

- Limitations : Multi-step process with stringent temperature control.

Direct Esterification of 3-Chlorocyclobutanecarboxylic Acid

Reaction Pathway

Advantages and Limitations

- Advantages : Simple, high-yielding, scalable.

- Limitations : Requires pre-synthesized acid, which is costly.

Cyclization of Butadiene Derivatives with HCl

Reaction Pathway

- Butadiene Preparation :

- Reactants : 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene.

- Conditions : Ethanol, HCl gas at 30–35°C.

Advantages and Limitations

- Advantages : Single-step cyclization.

- Limitations : Limited substrate scope; requires diene precursors.

Appel Reaction on 3-Hydroxycyclobutanecarboxylic Acid Ethyl Ester

Reaction Pathway

Advantages and Limitations

- Advantages : Stereochemical control via Mitsunobu inversion.

- Limitations : Multi-step; moderate yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis of the Ester Group

Acid-Catalyzed Hydrolysis

The ester undergoes cleavage in acidic aqueous conditions to yield 3-chlorocyclobutanecarboxylic acid and ethanol. The mechanism involves:

-

Protonation of the carbonyl oxygen (enhancing electrophilicity) .

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Elimination of ethanol to regenerate the protonated carboxylic acid .

Base-Promoted Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), the ester forms 3-chlorocyclobutanecarboxylate salt and ethanol. The mechanism proceeds via:

-

Nucleophilic attack by hydroxide at the carbonyl carbon.

-

Formation of a carboxylate intermediate after alkoxide elimination .

*ΔH value extrapolated from ethyl chloroformate hydrolysis .

Nucleophilic Substitution at the Chlorine Atom

The chloro substituent participates in Sₙ2 reactions with soft nucleophiles (e.g., organocuprates, thiols), forming derivatives such as sulfides or alkylated cyclobutanes. The strained cyclobutane ring may accelerate substitution via partial ring opening .

Example Reaction:

3-Chlorocyclobutanecarboxylic acid ethyl ester + R₂CuLi → 3-R-cyclobutanecarboxylic acid ethyl ester + LiCl

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Me₂CuLi | 3-Methylcyclobutanecarboxylate | 72 | THF, -78°C | |

| PhSH | 3-Sulfanylcyclobutanecarboxylate | 65 | K₂CO₃, DMF |

Grignard Reagent Addition

The ester reacts with 2 equivalents of Grignard reagents (e.g., RMgX) to form tertiary alcohols. The mechanism involves:

-

Initial nucleophilic acyl substitution, forming a ketone intermediate.

-

Second Grignard addition to yield a tertiary alkoxide.

Example:

this compound + 2 CH₃MgBr → 3-Chloro-1,1-dimethylcyclobutylmethanol + Ethanol

| Grignard Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| CH₃MgBr | 3-Chloro-1,1-dimethylcyclobutanol | 85 | |

| PhMgBr | 3-Chloro-1,1-diphenylcyclobutanol | 78 |

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or photochemical ring-opening to form dienes or reacts with electrophiles. For example:

Scientific Research Applications

Medicinal Chemistry Applications

3-Chlorocyclobutanecarboxylic acid ethyl ester serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of novel therapeutics.

- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. Research indicates that similar cyclobutane derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

- Anticancer Research : The compound's ability to modify biological pathways has been investigated for potential anticancer applications. Studies suggest that cyclobutane derivatives can interact with DNA and inhibit tumor growth .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex structures.

- Synthesis of Heterocycles : The compound can undergo cyclization reactions to form various heterocycles, which are essential in drug design. These heterocycles often exhibit unique pharmacological activities .

- Functionalization Reactions : The presence of the chlorinated group enables further functionalization, allowing chemists to introduce diverse substituents that can enhance the biological activity of the resulting compounds .

Materials Science

The applications of this compound extend into materials science, particularly in the development of polymers and coatings.

- Polymer Chemistry : The compound can be used to synthesize polymeric materials with specific properties. For example, incorporating cyclobutane units into polymer backbones can enhance thermal stability and mechanical strength .

- Coatings and Adhesives : Research has shown that derivatives of this compound can be formulated into coatings that provide protective barriers against environmental factors, making them suitable for industrial applications .

Case Study 1: Antimicrobial Development

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The research involved synthesizing various analogs and testing their efficacy in vitro, leading to the identification of a lead compound suitable for further development into an antibiotic.

Case Study 2: Polymer Applications

In a project aimed at developing high-performance coatings, researchers incorporated this compound into a polymer matrix. The resultant material exhibited enhanced durability and resistance to chemicals, showcasing the compound's utility in industrial applications.

Mechanism of Action

The mechanism of action of 3-Chlorocyclobutanecarboxylic acid ethyl ester depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key molecular parameters of 3-chlorocyclobutanecarboxylic acid ethyl ester and analogs.

Key Observations :

- Chlorine vs. Fluorine : The chloro substituent (atomic weight ~35.5) increases molecular weight compared to fluorine (~19). For example, replacing Cl with 3,3-diF (Ethyl 3,3-difluorocyclobutanecarboxylate) reduces molecular weight from ~148.59 (methyl chloro analog) to 164.15 (ethyl diF) .

- Ester Group Impact : Ethyl esters (e.g., C₇H₁₀O₃ in Ethyl 3-oxocyclobutanecarboxylate) generally exhibit higher boiling points than methyl esters due to increased van der Waals interactions .

Physical Properties

Table 2 highlights physical properties of select analogs.

Key Observations :

- Substituent Effects : The benzyloxy group in Ethyl 3-(benzyloxy)cyclobutanecarboxylate increases density (1.0632 g/cm³) compared to smaller substituents, reflecting its larger aromatic moiety .

- Chlorine Impact: Chlorine’s electronegativity may elevate boiling points relative to non-polar substituents, though direct data is unavailable.

Biological Activity

3-Chlorocyclobutanecarboxylic acid ethyl ester is a chemical compound that has attracted attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, based on available research.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 162.62 g/mol

- IUPAC Name : Ethyl 3-chlorocyclobutane-1-carboxylate

The compound features a cyclobutane ring with a carboxylic acid ester functional group and a chlorine substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.

- Anticancer Potential : Some studies have explored its efficacy in inhibiting cancer cell proliferation, indicating potential as an anticancer drug.

Antimicrobial Activity

A study conducted on various derivatives of cyclobutane compounds demonstrated that certain structural modifications can enhance antimicrobial efficacy. The presence of the chlorine atom in this compound is hypothesized to contribute to increased antimicrobial activity due to its electronegative nature, which may interact with microbial cell membranes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| Temephos (control) | High antimicrobial activity |

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

A recent study evaluated the effects of this compound on breast cancer cells (MCF-7). The findings revealed:

- IC value: 45 µM after 48 hours.

- Induction of apoptosis was confirmed through flow cytometry analysis.

The proposed mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Interaction : The chlorine atom may enhance lipophilicity, facilitating better penetration into microbial and cancerous cells.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chlorocyclobutanecarboxylic acid ethyl ester, and how can reaction conditions be fine-tuned?

- Methodology : The compound can be synthesized via esterification of 3-chlorocyclobutanecarboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, cyclopropane ring-opening reactions with chloroacetic acid derivatives may be employed. Reaction optimization should focus on temperature control (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (0.5–2 mol%) to minimize side products like dimerized esters .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Look for characteristic signals: cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet), ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), chlorine-substituted cyclobutane carbon (δ ~50–60 ppm) .

- IR : Ester C=O stretch (~1740 cm⁻¹), C-Cl stretch (~650 cm⁻¹).

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, –20°C, and room temperature; monitor degradation via HPLC over 30 days.

- Light Sensitivity : Expose to UV (254 nm) and daylight; track chloroester decomposition using GC-MS.

Advanced Research Questions

Q. How does steric strain in the cyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., NaI in acetone) under varying temperatures. Compare reaction rates with non-cyclic analogs (e.g., ethyl 3-chlorobutyrate).

- Analysis : Cyclobutane’s angle strain increases activation energy, slowing SN2 mechanisms. Computational modeling (DFT) can map transition states and bond angles .

- Data Interpretation : Correlate rate constants with ring strain parameters (e.g., Bayer strain theory) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE effects in NMR)?

- Methodology :

- NOESY Experiments : Confirm spatial proximity of protons to rule out conformational isomers.

- Dynamic NMR : Probe ring-flipping dynamics if cyclobutane protons show unexpected splitting.

- Cross-Validation : Use high-resolution MS to rule out isotopic interference or impurities .

Q. Can computational models predict the compound’s behavior in catalytic asymmetric reactions?

- Methodology :

- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphates).

- MD Simulations : Model solvent-cage effects on enantioselectivity in cyclopropane ring-opening reactions.

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.